molecular formula C3H8O2<br>C3H8O2<br>CH3OCH2CH2OH B045455 2-Methoxyethanol CAS No. 109-86-4

2-Methoxyethanol

Cat. No.: B045455
CAS No.: 109-86-4
M. Wt: 76.09 g/mol
InChI Key: XNWFRZJHXBZDAG-UHFFFAOYSA-N
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Description

2-Methoxyethanol (2-ME, C₃H₈O₂), also known as ethylene glycol monomethyl ether (EGME), is a widely used industrial solvent for resins, paints, lacquers, and electronics manufacturing . It exhibits a boiling point of 124–125°C, a molecular weight of 76.09 g/mol, and a mild odor . However, 2-ME is a potent reproductive and developmental toxicant, classified as a teratogen, with metabolites like methoxyacetaldehyde (MALD) and methoxyacetic acid (MAA) implicated in hematotoxicity, liver/kidney damage, and genotoxicity . Its toxicity arises from oxidative metabolism via alcohol dehydrogenase, integrating into the Krebs cycle as 2-methoxycitrate .

Preparation Methods

2-Methoxyethanol can be synthesized through the nucleophilic attack of methanol on protonated ethylene oxide, followed by proton transfer . The reaction can be represented as:

C2H5O++CH3OHC3H8O2+H+\text{C}_2\text{H}_5\text{O}^+ + \text{CH}_3\text{OH} \rightarrow \text{C}_3\text{H}_8\text{O}_2 + \text{H}^+ C2​H5​O++CH3​OH→C3​H8​O2​+H+

In industrial settings, this compound is produced by the reaction of ethylene oxide with methanol in the presence of a catalyst . The reaction conditions typically involve moderate temperatures and pressures to ensure high yield and purity.

Chemical Reactions Analysis

Scientific Research Applications

Chemical Properties and Characteristics

2-ME is a clear liquid with an ether-like odor and is classified as a hydroxyether. Its chemical formula is C3H8O2, and it has significant solvent properties due to its ability to dissolve a wide variety of organic compounds. It is known for its low volatility and high solvency power, making it suitable for various formulations.

Industrial Applications

  • Solvent in Manufacturing :
    • Paints and Coatings : 2-ME is commonly used as a solvent in the formulation of paints, coatings, and varnishes due to its ability to improve flow and leveling properties .
    • Textiles : It plays a role in dyeing and finishing processes in the textile industry, enhancing the penetration of dyes into fibers .
  • Electronics :
    • Semiconductor Manufacturing : 2-ME is utilized in the production of semiconductors, where it serves as a solvent for photoresists and other materials used in microfabrication .
  • Pharmaceuticals :
    • Used as a solvent for various pharmaceutical compounds, 2-ME aids in the formulation of drugs by enhancing solubility and stability .
  • Cleaning Agents :
    • 2-ME is found in industrial cleaning products due to its effectiveness in dissolving grease and oils .
  • Fuel Additives :
    • It has been used as an anti-icing agent in jet fuels and as an additive to improve the performance of fuels by enhancing combustion characteristics .

Toxicological Considerations

While 2-ME has many beneficial applications, it is also associated with health risks. Studies have shown that exposure can lead to hematological effects such as anemia and reproductive toxicity. For instance, a study indicated that workers exposed to 2-ME exhibited significantly lower hemoglobin levels compared to non-exposed individuals . Furthermore, animal studies have demonstrated teratogenic effects when administered during pregnancy .

Data Table: Applications of this compound

Application AreaSpecific UsesNotes
Paints and CoatingsSolvent for paints, varnishesImproves flow and leveling properties
TextilesDyeing and finishingEnhances dye penetration
ElectronicsSemiconductor manufacturingUsed in photoresist formulations
PharmaceuticalsSolvent for drug formulationEnhances solubility
Cleaning ProductsIndustrial cleaning agentsEffective at dissolving oils
Fuel IndustryAnti-icing agent in jet fuelsImproves performance

Case Studies

  • Hematological Effects Study :
    A study conducted on workers exposed to 2-ME revealed significant associations between exposure levels and reduced red blood cell counts. The findings indicated that after reducing exposure, hematological parameters returned to normal within months .
  • Developmental Toxicity Research :
    Research involving Sprague-Dawley rats demonstrated that exposure to 2-ME during gestation led to fetal malformations at concentrations above 0.025% . This highlights the importance of controlling exposure levels in environments where pregnant individuals may be present.
  • Environmental Impact Assessment :
    An assessment under the Canadian Environmental Protection Act categorized 2-ME as toxic but noted that emissions from industrial uses do not pose significant environmental risks . This finding emphasizes the need for regulatory measures while acknowledging its industrial utility.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Propylene Glycol Monomethyl Ether (PGME; 1-Methoxy-2-Propanol)

Structural Similarities and Differences :

  • PGME (C₄H₁₀O₂) is a secondary alcohol, differing from 2-ME (a primary alcohol) by a methyl group adjacent to the hydroxyl moiety (Table 1) .
    Toxicity and Metabolism :
  • PGME undergoes metabolic pathways producing propylene glycol and CO₂, avoiding toxic metabolites like MAA. Inhalation studies show significantly lower toxicity compared to 2-ME .
    Applications :
  • PGME is a safer alternative in piezoelectric thin-film processing (e.g., lead zirconate titanate, PZT), yielding superior {100}-oriented films with enhanced electrical properties compared to 2-ME-based methods .

Table 1: Physical and Toxicological Comparison of 2-ME and PGME

Property 2-Methoxyethanol PGME
Molecular Formula C₃H₈O₂ C₄H₁₀O₂
Molecular Weight 76.09 g/mol 90.12 g/mol
Boiling Point (°C) 124–125 120–122
Toxicity Class Teratogen, Hematotoxic Low toxicity
Key Metabolites MALD, MAA Propylene glycol, CO₂
Industrial Use Solvents, PZT processing Safer solvent for PZT

Sources:

n-Butanol

Structural and Thermal Degradation Differences :

  • While both are alcohols, n-butanol (C₄H₁₀O) lacks the ether group of 2-ME. Pyrolysis studies using DFT/ab initio methods reveal that 2-ME degradation is predominantly endothermic, yielding methane and glycolaldehyde, whereas n-butanol follows distinct exothermic pathways . Applications:
  • n-Butanol is a biofuel additive; 2-ME’s thermal stability makes it less suitable for combustion applications despite structural similarities .

2-(2-Methoxyethoxy)ethanol (Diethylene Glycol Monomethyl Ether)

Structural Features :

  • This compound (C₅H₁₂O₃) has an extended ethoxy chain, increasing molecular weight (120.15 g/mol) and boiling point (194°C) compared to 2-ME .
    Toxicity :
  • Limited data suggest lower acute toxicity, but chronic effects are less studied. It is used in cosmetics and cleaning products, where 2-ME is avoided due to its hazards .

Other Alkoxyethanols (2-Ethoxyethanol, 2-Butoxyethanol)

Functional Comparisons :

  • 2-Ethoxyethanol (C₄H₁₀O₂) and 2-butoxyethanol (C₆H₁₄O₂) are cellosolves with longer alkyl chains. They are used as green solvents in gasoline additives for their octane-enhancing properties . Thermodynamic Properties:
  • Mixtures with dimethyl carbonate show viscosity deviations correlated with alkyl chain length, impacting fuel additive performance .

Table 2: Key Alkoxyethanol Comparisons

Compound Molecular Formula Key Use Toxicity Profile
This compound C₃H₈O₂ Industrial solvents High (teratogen)
2-Ethoxyethanol C₄H₁₀O₂ Fuel additives, coatings Moderate (hematotoxic)
2-Butoxyethanol C₆H₁₄O₂ Cleaning products, paints Low (irritant)

Sources:

Research Findings and Industrial Implications

  • Replacement in Electronics: PGME’s adoption in PZT thin-film deposition eliminates 2-ME’s carcinogenic risks while improving film quality .
  • Superior Solvent in Organic Synthesis: 2-ME outperforms ethanol and acetic acid in iodination reactions, offering faster reaction times and higher yields .
  • Regulatory Standards: 2-ME is strictly regulated (OSHA, NIOSH) with workplace exposure limits, whereas PGME and 2-butoxyethanol face fewer restrictions .

Biological Activity

2-Methoxyethanol (2-ME) is an organic solvent with significant biological activity, particularly concerning its toxicological effects on humans and laboratory animals. This article reviews the biological activity of 2-ME, focusing on its metabolic pathways, reproductive and developmental toxicity, hematological effects, and potential mutagenicity.

Metabolism of this compound

2-ME undergoes rapid metabolism in the body, primarily converting to methoxyacetic acid (MAA) and 2-methoxyacetyl glycine. The half-life of MAA in rats is approximately 20 hours, while in humans, it extends to about 77 hours. This prolonged retention in humans raises concerns regarding chronic exposure effects . The metabolic pathway is illustrated in Table 1.

Metabolite Half-Life (Rats) Half-Life (Humans)
Methoxyacetic Acid (MAA)20 hours77 hours

Reproductive Toxicity

Extensive studies have demonstrated that 2-ME has detrimental effects on the male reproductive system. In animal studies, exposure to 2-ME has resulted in testicular atrophy and other degenerative changes in the seminiferous tubules. For instance, male rats exposed to concentrations as low as 311 mg/m³ for 13 weeks exhibited significant testicular damage .

Case Studies

A notable case study involved two workers exposed to 2-ME, who exhibited clinical signs of encephalopathy and bone marrow depression . Furthermore, a follow-up study indicated that workers exposed to 2-ME had significantly lower hemoglobin levels and higher rates of anemia compared to non-exposed individuals .

Developmental Toxicity

Developmental toxicity associated with 2-ME has been observed across various species. Teratogenic effects have been noted in mice, rats, rabbits, and monkeys following exposure through different routes (oral, inhalation, dermal). The lowest observed effect levels (LOELs) for developmental toxicity were identified at very low doses, often below those causing maternal toxicity .

Key Findings:

  • Mice : Significant skeletal variations and cardiovascular defects were noted.
  • Rabbits : Increased incidence of major malformations was reported.
  • Rats : Exposure led to reduced fetal weights and increased resorption rates.

Hematological Effects

Occupational exposure to 2-ME has been linked to significant hematological toxicity. A study involving workers showed that exposure resulted in lower red blood cell counts and hemoglobin levels. The frequency of anemia among exposed workers was markedly higher than in the control group (42% vs. 3%) .

Mutagenicity and Carcinogenicity

The mutagenic potential of 2-ME has been explored through various in vitro assays. While most studies yielded negative results, some indicated positive mutagenicity at high concentrations in certain cell lines. However, in vivo studies did not support these findings . The U.S. EPA classifies it as a Group D chemical due to insufficient evidence for carcinogenicity .

Q & A

Basic Research Questions

Q. How is the molecular weight of 2-Methoxyethanol calculated, and why is this critical for solution preparation in experimental chemistry?

Answer: The molecular weight of this compound (C₃H₈O₂) is calculated by summing the atomic masses of its constituents:

  • Carbon (3 × 12.01 g/mol) = 36.03 g/mol
  • Hydrogen (8 × 1.01 g/mol) = 8.08 g/mol
  • Oxygen (2 × 16.00 g/mol) = 32.00 g/mol
    Total Molecular Weight = 76.09 g/mol
    Accurate calculation ensures precise molarity for reactions, which directly impacts reaction kinetics, thermodynamics, and reproducibility. Errors in molarity can alter solvent-solute interactions, affecting experimental outcomes such as crystallization rates in perovskite solar cell fabrication .

Q. What are the primary health hazards associated with this compound exposure in laboratory settings, and what engineering controls mitigate these risks?

Answer: this compound is classified as a reproductive toxin (EU CLP 1B) and hematotoxicant, causing bone marrow suppression, testicular atrophy, and teratogenic effects in animal studies . Key mitigation strategies include:

  • Engineering controls : Fume hoods, localized exhaust ventilation.
  • PPE : Nitrile gloves, chemical-resistant goggles, and lab coats.
  • Exposure monitoring : Air sampling for OSHA PEL (8-hour TWA: 0.1 ppm) compliance .

Intermediate Research Questions

Q. How do the liquid-vapor phase diagrams of this compound-water systems inform solvent selection in extraction processes?

Answer: The this compound-water system exhibits azeotropic behavior at ~85°C (azeotrope composition: ~70% this compound by weight). This impacts distillation efficiency, requiring methods like pressure-swing distillation or entrainer addition for separation. Phase diagram data (e.g., eutectic points, vapor-liquid equilibrium curves) are critical for optimizing solvent recovery in green chemistry applications .

Q. What regulatory frameworks classify this compound as a reproductive hazard, and how should this influence laboratory safety protocols?

Answer:

  • EU Regulation (EC) No 1272/2008 : Classifies it as Reproductive Toxicity Category 1B .
  • California Proposition 65 : Lists it as a reproductive toxicant.
    Laboratories must implement:
  • Restricted access : Only trained personnel handling the compound.
  • Medical surveillance : Regular hematological and reproductive health screenings for exposed workers .

Advanced Research Questions

Q. How does this compound's solvent properties influence its application in perovskite precursor solutions for solar cell fabrication?

Answer: this compound’s high polarity (dielectric constant: ~16.9) and moderate boiling point (~124°C) enable uniform perovskite film formation via one-step spin-coating. Its low vapor pressure reduces solvent retention, facilitating annealing-free processing. Zhu et al. (2024) achieved 17.34% PCE in carbon-based mesoscopic perovskite solar cells using this compound as the primary solvent, highlighting its role in defect passivation and crystallinity control .

Q. What metabolic pathways are involved in Pseudomonas sp. Strain VB's aerobic biodegradation of this compound, and how are intermediate metabolites identified?

Answer: The proposed pathway involves sequential oxidation:

This compound → Ethylene glycol (via alcohol dehydrogenase).

Ethylene glycol → Glycollate → Glyoxylate → Oxalate → CO₂ (via glycolate oxidase).
Metabolites were identified using oxygen uptake assays and GC-MS analysis. Pseudomonas sp. Strain VB exhibited 88% theoretical BOD in 20 days under aerobic conditions, confirming mineralization .

Q. What spectroscopic techniques enabled the first interstellar detection of this compound in NGC 6334I, and what implications does this have for prebiotic chemistry?

Answer: The detection used rotational spectroscopy with the Atacama Large Millimeter/submillimeter Array (ALMA). Twenty-five rotational lines (e.g., 143 K excitation temperature) matched this compound’s spectral signature in NGC 6334I, a high-mass star-forming region. This discovery supports the hypothesis that complex organic molecules form in icy grain mantles, providing insights into prebiotic chemical evolution .

Q. How does this compound's thermodynamic stability (ΔfH°liquid = -kJ/mol) impact its reactivity in esterification reactions?

Answer: The compound’s low enthalpy of formation reduces activation energy in esterification, favoring nucleophilic acyl substitution. For example, in synthesizing methoxyethyl acetate, this compound’s nucleophilicity (due to lone electron pairs on oxygen) enhances reaction rates with acetic anhydride under acid catalysis. NIST thermochemical data (e.g., Cp,liquid = 188.6 J/mol·K at 25°C) guide solvent selection for exothermic reactions .

Properties

IUPAC Name

2-methoxyethanol
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InChI

InChI=1S/C3H8O2/c1-5-3-2-4/h4H,2-3H2,1H3
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InChI Key

XNWFRZJHXBZDAG-UHFFFAOYSA-N
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Canonical SMILES

COCCO
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Molecular Formula

C3H8O2, Array
Record name ETHYLENE GLYCOL MONOMETHYL ETHER
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Related CAS

9004-74-4, Array
Record name Polyethylene glycol monomethyl ether
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DSSTOX Substance ID

DTXSID5024182
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Molecular Weight

76.09 g/mol
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Physical Description

Ethylene glycol monomethyl ether appears as a clear colorless liquid. Flash point of 110 °F. Less dense than water. Vapors are heavier than air., Liquid, Colorless liquid with a mild, ether-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a mild, ether-like odor.
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Boiling Point

257 °F at 768 mmHg (NTP, 1992), 124.1 °C, 125 °C, 256 °F
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Flash Point

107 °F (NTP, 1992), 41.7 °C, 42 °C closed cup, 120 °C open cup, Flash point 40 °C (104 °F) - closed cup, 39 °C c.c., 102 °F
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Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), Miscible with water, Miscible with alcohol, ether, acetone, dimethylformamide, Miscible with hydrocarbons, alcohols, ketones, glycols, Solubility in water: miscible, Miscible
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Density

0.966 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9647 g/cu cm at 20 °C, Bulk density: 8.0 lb/gal, Relative density (water = 1): 0.96, 0.96
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Vapor Density

2.62 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.62 (Air = 1), Relative vapor density (air = 1): 2.6
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Vapor Pressure

6.2 mmHg at 68 °F ; 10 mmHg at 71.6 °F (NTP, 1992), 9.5 [mmHg], 9.5 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.83, 6 mmHg
Record name ETHYLENE GLYCOL MONOMETHYL ETHER
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Mechanism of Action

Cell death was analyzed in neurulating mouse embryos after in vivo doses of 2-methoxyethanol (2-ME) that produce anterior neural tube defects. Characterization of 2-ME-induced cell death was performed by evaluating: (1) vital fluorochrome staining in whole embryos applying confocal laser scanning microscopy; (2) characteristics of cell debris in conventional histological sections revealed by light microscopy; and (3) Apoptag in situ immunohistochemical staining for apoptosis using light microscopy. ...Physiological cell death in control embryos primarily occurred in the neural crest region during neural fold elevation. Embryos exposed to 2-ME had expanded areas of cell death in the neural crest and also new areas of cell death in medial regions of the anterior neural tube. Both physiological and 2-ME-induced embryonic cell death had morphological, immunohistochemical, and fluorochrome staining characteristics of apoptosis. When fluorescence data from confocal microscopic analysis of vital fluorochrome-stained embryos were analyzed, a dose-dependent increase was found in embryos exposed to 2-ME. Similar results were obtained when cell death was analyzed in either conventional histological sections or sections prepared for immunohistochemical detection of apoptosis., A mechanistic role for Ca2+ has been promoted. .../It was/ observed that a Ca2+ channel blocker afforded protection against 2-ME induced pachytene spermatocyte cell death. /It was/ hypothesized that 2-ME induces spermatocyte apoptosis in both the rat and guinea pig, and activates or induces an endogenous endonuclease. An increase in intracellular Ca2+ is thought by many to be the trigger for endonuclease activation/induction and subsequent apoptotic cell death., Metabolites /of ethylene glycol monoethyl ether/ such as 2-methoxyethanol (2-ME) ...induce testicular toxicity. They may cause testicular atrophy, decreased sperm motility, and an increased incidence of abnormal sperm. Most likely, the metabolism of monoalkyl glycol ethers occurs via alcohol and aldehyde dehydrogenases, leading to the formation of methoxyacetic acid (MAA). MAA is believed to be the ultimate toxic metabolite of 2-ME. However, methoxyacetaldehyde (MALD), an intermediate metabolite of 2-ME,can also produce testicular lesions. Although the site of action was thought to be upon the late spermatocyte, it now appears that the Sertoli cells are the prime target for 2-ME. It is unclear whether the mechanism of testicular toxicity of 2-ME induces germ cell death by interfering with interregulating signal transduction pathways within either Sertoli cells or germ cells, causing a disruption of cell-to-cell communication., Once oxidized to 2-methoxyacetic acid (2-MAA), 2-ME is teratogenic in all species tested. Upon single administration at 0800 hr, gestation day (gd) 8 (copulation plug + = gd 0) was most sensitive to induction of /exencephaly/. In this study, the effects of 2-ME/2-MAA on brain differentiation were assessed soon after gd 8 treatment. Physiological cell death (CD) in control embryos and chemically-enhanced CD were compared by Nile blue sulfate staining (4, 8, 12 hr after 2-ME; 0, 250 or 325 mg/kg). Its intensity in fore-, mid- and hindbrain was scored as scattered, moderate or intense. These CD patterns were confirmed by propidium iodide fluorescence staining. The most consistent CD staining was observed 8 hr after 325 mg 2-ME/kg. In controls, scattered CD was apparent in the pros-, mes- and rhombencephalon, while moderate to intense CD appeared uniformly in the caudal rim of the open forebrain and along its midline when closure was occurring. In 2-ME exposed embryos, CD patterns in the forebrain were comparable to those in controls. However, CD in the mid- and hindbrains was markedly increased. Moderate to intense CD in about half of the embryos was observed in the mes- and rhombencephalon. Rhombomeres 1-3 and the dorsal lateral neural tube were particularly remarkable in their staining intensity. Neural tube closure status and brain morphology (250 mg 2-ME/kg) were evaluated on gd 9.25 and gd 10.25. The mean somite number was unaffected by 2-ME treatment. However, in control embryos the neuropores were closed in all but 1 of 119 embryos, while in 23% (35 of 142; 82% of litters) of 2-ME embryos they were patent, and 8% (11 of 133; 36% of litters) still had that condition on gd 10.25. For comparison other pregnancies progressed to gd 18 when 12% of the live fetuses (in 40% of litters) had EX. There were also numerous morphological differences from developmental-age-matched controls consistent with 2-MAA-induced embryotoxicity, which caused developmental delay. Its incidence on gd 9.25 was five times higher (embryos) and affected twice as many litters as in concurrent controls. On gd 10.25 twice as many embryos as in control litters still displayed this differentiation delay phenomenon., For more Mechanism of Action (Complete) data for 2-METHOXYETHANOL (16 total), please visit the HSDB record page.
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Color/Form

Colorless liquid

CAS No.

109-86-4, 32718-54-0
Record name ETHYLENE GLYCOL MONOMETHYL ETHER
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Melting Point

-121.2 °F (NTP, 1992), -85.1 °C, -85 °C, -121 °F
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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